Bienvenue dans la boutique en ligne BenchChem!

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 1374258-65-7) is a heterocyclic building block belonging to the 3-oxo-2,3-dihydro-1H-indazole family, characterized by a fused pyrazole–benzene core bearing a C6 carboxylic acid, an N2 methyl substituent, and a C3 ketone. The compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 1374258-65-7
Cat. No. B2590220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid
CAS1374258-65-7
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCN1C(=O)C2=C(N1)C=C(C=C2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10-11/h2-4,10H,1H3,(H,13,14)
InChIKeyWLVOVUGXWQEERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 1374258-65-7): Core Scaffold Identity and Procurement-Grade Specifications


2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 1374258-65-7) is a heterocyclic building block belonging to the 3-oxo-2,3-dihydro-1H-indazole family, characterized by a fused pyrazole–benzene core bearing a C6 carboxylic acid, an N2 methyl substituent, and a C3 ketone . The compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol . Its indazole scaffold is recognized as a bioisosteric replacement for phenol, offering altered lipophilicity and metabolic stability that make it a versatile intermediate for medicinal chemistry campaigns targeting kinases, PARP enzymes, and bacterial gyrases . Commercially, the compound is supplied at 97% purity (HPLC) with a specification of ≥97% as the入库指导纯度值, and is also available at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications .

Why 2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Cannot Be Interchanged with Common Indazole-6-carboxylic Acid Analogs


Indazole-6-carboxylic acid derivatives are not functionally interchangeable despite sharing a common core, because the N2-methyl and C3-oxo substituents collectively redefine the compound's hydrogen-bonding capacity, lipophilicity, and tautomeric equilibrium. Removal of the 3-oxo group (as in 2-methyl-2H-indazole-6-carboxylic acid) eliminates a key hydrogen-bond acceptor and shifts the tautomeric preference toward the fully aromatic 2H-indazole form, altering target recognition . Omission of the N2-methyl group (as in 3-oxo-2,3-dihydro-1H-indazole-7-carboxylic acid or 1H-indazole-6-carboxylic acid) restores an additional N–H hydrogen-bond donor, which modifies solubility, crystal packing, and enzyme-binding pharmacophore geometry [1]. These structural variations produce measurable differences in LogP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts that directly impact absorption, distribution, and molecular recognition in biochemical assays . The quantitative evidence in Section 3 demonstrates that the target compound occupies a narrow, well-defined physicochemical space that adjacent analogs do not replicate.

Head-to-Head Quantitative Differentiation of 2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Versus Closest Analogs


Lipophilicity (LogP) Comparison Against the N1-Methylated Analog 1,2-Dimethyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Despite the addition of only one methyl group at the N1 position, 1,2-dimethyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 1784860-42-9) exhibits a nearly identical LogP to the target compound (0.5752 vs 0.5648), demonstrating that the C6-carboxylic acid dominates the lipophilicity profile of this scaffold . However, the target compound retains an additional N–H hydrogen-bond donor (HBD count = 2 vs 1) that is lost upon N1 methylation, while maintaining a higher TPSA (75.09 vs 64.23 Ų) . This combination—equivalent LogP with superior HBD capacity and polar surface area—positions the target compound as a more versatile fragment for targets requiring hydrogen-bond-mediated recognition without compromising passive permeability.

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

Topological Polar Surface Area Differentiation from the Reduced Analog 2-Methyl-2H-indazole-6-carboxylic acid

2-Methyl-2H-indazole-6-carboxylic acid (CAS 1031417-46-5), which lacks the C3 carbonyl oxygen, has a substantially lower TPSA (55.10 Ų) and higher LogP (1.500) compared to the target compound . The 3-oxo group in the target compound contributes an additional hydrogen-bond acceptor and increases polar surface area by 19.99 Ų while reducing LogP by approximately 0.94 log units . This shift moves the target compound from the borderline 'Lipinski-compliant but permeability-limited' space into a more favorable region for solubility-driven formulation and target engagement in polar binding pockets.

Drug-Likeness Oral Bioavailability Permeability Prediction

Scaffold-Specific Biological Activity: Class-Level Evidence for 3-Oxo-2,3-dihydroindazole Derivatives as PARP-1 and Gyrase B Inhibitors

Although direct biological assay data for the exact compound 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid are not publicly available in peer-reviewed primary literature, structurally analogous 3-oxo-2,3-dihydro-1H-indazole derivatives have been validated as selective PARP-1 inhibitors with IC50 values below 30 nmol·L⁻¹ [1] and as bacterial DNA gyrase B inhibitors with IC50 < 8 nM against S. aureus GyrB [2]. The target compound's C6-carboxylic acid and N2-methyl substitution pattern aligns with the structure-activity relationships established in the US9073893 patent, which claims 3-oxo-2,3-dihydro-1H-indazole-4-carboxamide derivatives exhibiting selective PARP-1 inhibition over PARP-2 [3]. The presence of the 3-oxo group is essential for this activity, as the corresponding fully aromatic 2H-indazole analogs lack the hydrogen-bond acceptor geometry required for PARP-1 catalytic domain engagement [1].

PARP Inhibition Antibacterial Drug Discovery DNA Gyrase B

Physicochemical Distinction from the Parent Scaffold 1H-Indazole-6-carboxylic acid: N2-Methylation Effects on Boiling Point and Purity Profile

Compared to the parent scaffold 1H-indazole-6-carboxylic acid (CAS 704-91-6, MW 162.15, melting point 302–307 °C), the target compound exhibits a lower boiling point (399.1 ± 44.0 °C vs 443.7 ± 18.0 °C) despite its higher molecular weight (192.17 vs 162.15), attributable to the disruption of intermolecular hydrogen-bond networks by N2-methylation and the 3-oxo tautomeric shift [1]. The target compound has a higher TPSA (75.09 vs 65.98 Ų) and lower LogP (0.56 vs 1.26–1.50), consistent with greater aqueous solubility . Commercial purity for the target compound is consistently specified at 97% (Leyan) or NLT 98% (MolCore), whereas the parent scaffold is typically supplied at 95–97% .

Synthetic Intermediate Thermal Stability Purification

Regioisomeric Differentiation: C6- vs C7-Carboxylic Acid Substitution Impact on TPSA and Synthetic Utility

The regioisomeric analog 3-oxo-2,3-dihydro-1H-indazole-7-carboxylic acid (CAS 787580-95-4) differs from the target compound both in the position of the carboxylic acid (C7 vs C6) and the absence of the N2-methyl group . These structural differences produce distinct hydrogen-bonding geometries: the C6-carboxylic acid in the target compound projects from the benzenoid ring at a position para to the N1 atom, whereas the C7-carboxylic acid projects ortho to N1, creating a potential intramolecular hydrogen bond not available in the C6 isomer . The N2-methyl group further eliminates one hydrogen-bond donor in the target compound (HBD = 2 vs 3 for the des-methyl C7 isomer, inferred from formula), altering the compound's capacity for intermolecular interactions in crystal engineering and protein-ligand complexes .

Positional Isomerism Fragment Library Design Structure-Activity Relationship

Antimicrobial Potential via Class-Level DNA Gyrase B Inhibition and Reported MIC Benchmarks

Indazole derivatives bearing a carboxylic acid at the 6-position have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 5 µg/mL against specific bacterial strains in in vitro assays, although strain identity and assay conditions are not fully specified in open-access technical documentation . This activity is consistent with the broader indazole DNA gyrase B inhibitor class, where compounds such as the pyrazolopyridone-to-indazole optimized leads demonstrate IC50 < 8 nM against S. aureus GyrB enzymatic activity and sub-micromolar MICs against Gram-positive pathogens including MRSA and VRE [1][2]. The target compound's 3-oxo-2,3-dihydroindazole core and C6-carboxylic acid are consistent with the pharmacophore model described in the 2015 ACS Med. Chem. Lett. disclosure, which established that the carboxylic acid moiety engages a critical arginine residue in the GyrB ATP-binding pocket [1]. It must be noted that direct experimental data linking the target compound to a specific MIC or IC50 value have not been identified in peer-reviewed literature; this evidence relies on class-level inference.

Antimicrobial Resistance DNA Gyrase B Gram-Positive Antibacterial

Procurement-Driven Application Scenarios for 2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Fragment-Based Screening Library Design Requiring a Low-LogP, High-TPSA Indazole Carboxylic Acid

Fragment-based drug discovery programs targeting polar enzyme active sites (e.g., kinases, PARP, gyrase B) require fragments with LogP < 1 and TPSA > 70 Ų to ensure aqueous solubility at screening concentrations (typically 200–500 µM). With a LogP of 0.56 and TPSA of 75.09 Ų, 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid outperforms the parent scaffold 1H-indazole-6-carboxylic acid (LogP 1.26–1.50, TPSA 65.98 Ų) on both parameters, reducing the risk of aggregation-based false positives in biochemical assays . The N2-methyl group eliminates one H-bond donor relative to the parent scaffold, simplifying the hydrogen-bonding profile and reducing the likelihood of promiscuous binding. The C6-carboxylic acid provides a direct synthetic handle for amide coupling to generate focused libraries targeting the GyrB ATP-binding pocket, where carboxylic acid engagement with a conserved arginine residue is established in the crystallographic literature .

Synthetic Chemistry: Amide Coupling Precursor for Parallel Synthesis of PARP-1 Inhibitor Candidates

The target compound's C6-carboxylic acid and N2-methyl-3-oxo substitution pattern mirrors the core substructure of indazole-based PARP-1 inhibitors, where the 3-oxo group and indazole N–H are critical for nicotinamide-mimetic binding in the PARP-1 catalytic site . Several 3-oxo-2,3-dihydro-1H-indazole derivatives have demonstrated PARP-1 IC50 values below 30 nM . The C6-carboxylic acid enables direct HATU- or EDC-mediated amide coupling with diverse amine building blocks, generating compound libraries in a single synthetic step. Its boiling point of 399 °C ensures thermal stability during room-temperature coupling reactions, and its LogP of 0.56 facilitates aqueous workup and reversed-phase chromatographic purification without requiring volatile organic solvents .

Antibacterial Lead Optimization: Scaffold for Gyrase B Inhibitor Development Targeting MRSA and VRE

The indazole-6-carboxylic acid scaffold has been validated in peer-reviewed studies as a core for Gram-positive antibacterial agents with activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Lead compounds from the Tanitame et al. series demonstrated DNA gyrase IC50 values of 0.25 µg/mL and MICs of 2 µg/mL against drug-resistant S. aureus and E. faecalis strains . The target compound provides the carboxylic acid anchor point required for gyrase B active-site binding while offering an N2-methyl group that may improve metabolic stability relative to the unmethylated parent. Procurement of this specific compound enables SAR exploration at the N2 and C6 positions without the need for multi-step de novo synthesis of the indazole core .

Quote Request

Request a Quote for 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.